RWJ-58259
CAS No.:
Cat. No.: VC0005972
Molecular Formula: C40H42Cl2F2N8O3
Molecular Weight: 791.7 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C40H42Cl2F2N8O3 |
---|---|
Molecular Weight | 791.7 g/mol |
IUPAC Name | (2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide |
Standard InChI | InChI=1S/C40H42Cl2F2N8O3/c41-30-9-6-10-31(42)29(30)23-52-37-21-27(12-13-28(37)36(50-52)24-51-17-4-5-18-51)47-40(55)49-35(20-26-11-14-32(43)33(44)19-26)39(54)48-34(15-16-45)38(53)46-22-25-7-2-1-3-8-25/h1-3,6-14,19,21,34-35H,4-5,15-18,20,22-24,45H2,(H,46,53)(H,48,54)(H2,47,49,55)/t34-,35-/m0/s1 |
Standard InChI Key | KEDDGIDZMJSBEW-PXLJZGITSA-N |
Isomeric SMILES | C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl |
SMILES | C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl |
Canonical SMILES | C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl |
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 791.7 g/mol |
CAS Number | Not publicly disclosed |
Target | Protease-activated receptor-1 |
IC₅₀ (Human Platelets) | 0.37 μM |
Chemical Synthesis and Optimization
Original Synthetic Pathway
The initial synthesis of RWJ-58259 involved a 10-step convergent strategy, coupling an indazole fragment (1-(2,6-dichlorobenzyl)-3-(pyrrolidinylmethyl)-6-nitroindazole) with a dipeptide moiety (Boc-protected D-phenylalanine-D-lysine derivative). Key challenges included low yields in N-alkylation (34%) and urea formation (10%), necessitating chromatographic purification .
Improved Synthesis Methodology
Valdivielso et al. (2008) optimized critical steps:
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N-Alkylation: Replacing KOH with Cs₂CO₃ doubled the yield (34% → 68%) by minimizing side reactions.
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Urea Coupling: Substituting 4-nitrophenyl chloroformate with triphosgene/propylene oxide increased yields ninefold (10% → 91%) and eliminated ammonium salt contamination .
Table 2: Synthesis Step Optimization
Step | Original Yield | Optimized Yield | Reagent Change |
---|---|---|---|
Indazole N-alkylation | 34% | 68% | KOH → Cs₂CO₃ |
Urea formation | 10% | 91% | 4-Nitrophenyl chloroformate → Triphosgene/Propylene oxide |
Mechanism of Action
PAR-1 Antagonism
RWJ-58259 selectively inhibits PAR-1, a thrombin-activated receptor mediating platelet aggregation and vascular remodeling. Unlike direct thrombin inhibitors, it preserves thrombin’s proteolytic activity in coagulation cascades while blocking cellular signaling .
Cellular Effects
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Platelets: Suppresses thrombin-induced aggregation in human platelets (IC₅₀ = 0.37 μM) without affecting ADP or collagen responses .
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Vascular Smooth Muscle Cells (VSMCs): Inhibits thrombin-triggered calcium mobilization (86% suppression at 10 μM) and proliferation, critical for mitigating post-angioplasty restenosis .
Pharmacological Profile and Biological Activity
Selectivity and Specificity
RWJ-58259 exhibits >100-fold selectivity for PAR-1 over PAR-3/4, explaining its inefficacy in guinea pigs (which rely on PAR-3/4 for thrombin signaling) versus efficacy in non-human primates (PAR-1-dominant) .
Metabolic Stability
Analogues of RWJ-58259 with fluorinated backbones show enhanced metabolic stability while retaining PAR-1 affinity, suggesting avenues for clinical development.
Preclinical Efficacy and Animal Models
Thrombosis Models
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Non-Human Primates: Reduced thrombus formation by 70% in a femoral artery injury model, mirroring human PAR-1 expression profiles .
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Guinea Pigs: No antithrombotic activity due to PAR-3/4 dominance, underscoring species-specific receptor biology .
Vascular Injury Applications
Perivascular administration in rat balloon angioplasty models reduced neointimal hyperplasia by 45%, highlighting its potential in preventing restenosis .
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